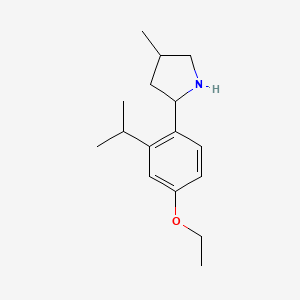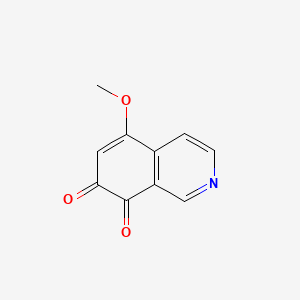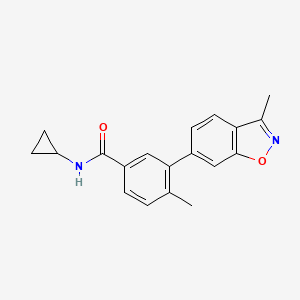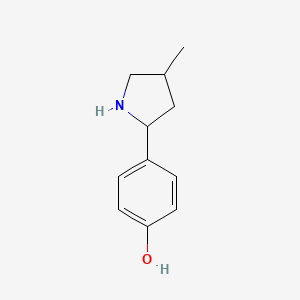
4-(4-Methylpyrrolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpyrrolidin-2-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpyrrolidin-2-yl)phenol typically involves the nucleophilic aromatic substitution of an aryl halide with a pyrrolidine derivative. One common method is the reaction of 4-chlorophenol with 4-methylpyrrolidine under basic conditions to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of phenolic compounds often involves the use of high-pressure and high-temperature conditions to facilitate the nucleophilic substitution reactions. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Methylpyrrolidin-2-yl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Halogens (Cl2, Br2), nitric acid, sulfuric acid
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated phenols
Aplicaciones Científicas De Investigación
4-(4-Methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpyrrolidin-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins and enzymes. Additionally, the pyrrolidine ring can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparación Con Compuestos Similares
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Phenol: A basic aromatic compound with a hydroxyl group, known for its antiseptic properties.
4-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group, used in various organic synthesis reactions.
Uniqueness: 4-(4-Methylpyrrolidin-2-yl)phenol is unique due to the combination of the phenol and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in different fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
4-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C11H15NO/c1-8-6-11(12-7-8)9-2-4-10(13)5-3-9/h2-5,8,11-13H,6-7H2,1H3 |
Clave InChI |
MLWGOGCRBNOFBE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)


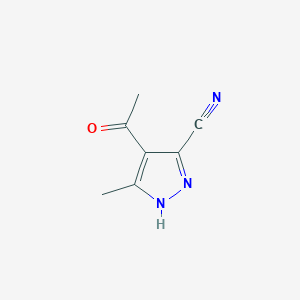
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)
![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)

![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)
![4-Ethoxybenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883128.png)

![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)
